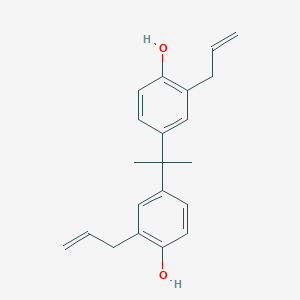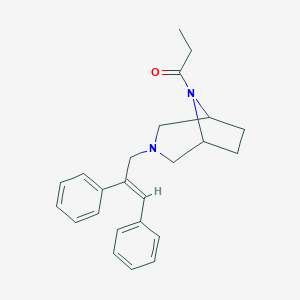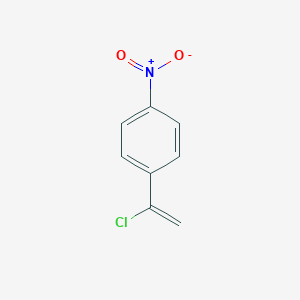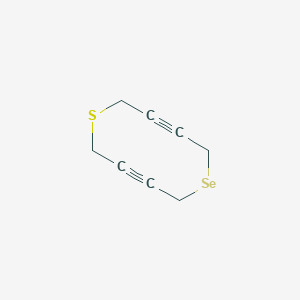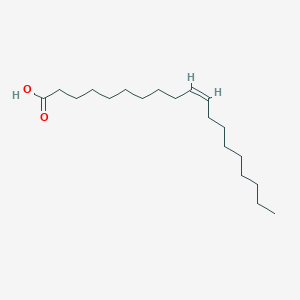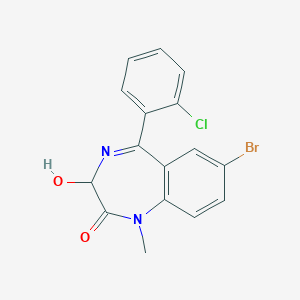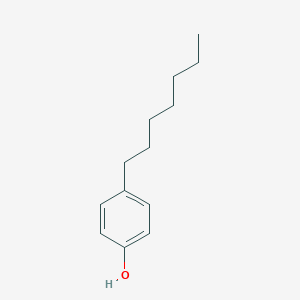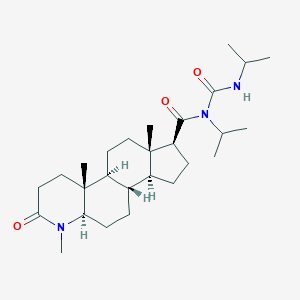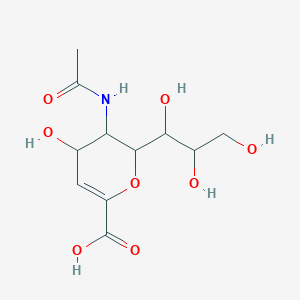
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Vue d'ensemble
Description
DANA is a ganglioside neuraminidase inhibitor that is believed to act by binding to the catalytic site of neuraminidase . It is n-Acetylneuraminic acid reduced across the 2,3-bond with loss of the hydroxy group at C-2 . It is a minor component of body fluids although abundant in sialuria .
Molecular Structure Analysis
The molecular formula of DANA is C11H17NO8 . The IUPAC name is (2 R ,3 R ,4 S )-3-acetamido-4-hydroxy-2- [ (1 R ,2 R )-1,2,3-trihydroxypropyl]-3,4-dihydro-2 H -pyran-6-carboxylic acid . The molecular weight is 291.25 g/mol .Chemical Reactions Analysis
DANA is a neuraminidase inhibitor. Neuraminidase, a glycoside hydrolase, cleaves the terminal sialic (N-acetylneuraminic) acids from glycoproteins and glycolipids . DANA competitively binds to the neuraminidase active site and potently inhibits enzyme activity .Physical And Chemical Properties Analysis
DANA is a conjugate acid of a 2-deoxy-2,3-dehydro-N-acetylneuraminate . The canonical SMILES representation is CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O .Applications De Recherche Scientifique
Antiviral Agents
NADNA and its derivatives are used as antiviral agents . They are particularly effective in the treatment of viral infections, such as influenza . These compounds work by inhibiting the action of neuraminidase, an enzyme that is critical for the replication of influenza viruses .
Inhibitor of Neuraminidase
NADNA is a specific endogenous neuraminidase (NEU) inhibitor . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoproteins and is found in many microorganisms . By inhibiting this enzyme, NADNA can affect the life cycle of these microorganisms .
Study of Sialylation-Desialylation Cycles
NADNA can be used to study the roles of endogenous neuraminidase in processes that depend upon sialylation-desialylation cycles . These cycles involve the addition and removal of sialic acid residues to and from molecules, and they play a crucial role in many biological processes .
Development and Function of Neural Processes
NADNA may be used to study the roles of endogenous neuraminidase in the development and function of neural processes and pathways . This is because sialic acid, the target of neuraminidase, is a critical component of gangliosides, which are abundant in the brain and play key roles in neural development and function .
Study of Microbial Pathogenesis
NADNA can be used to study microbial pathogenesis . Many bacteria and viruses, including Vibrio cholerae, Streptococcus pneumoniae, and influenza virus, have neuraminidase enzymes that help them invade host cells . By inhibiting these enzymes, NADNA can help researchers understand how these pathogens cause disease .
Pharmaceutical Research
NADNA is used in pharmaceutical research . It is classified as an experimental small molecule, and its properties, such as its structure, weight, and chemical formula, are studied for potential therapeutic applications .
Mécanisme D'action
Target of Action
The primary target of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid, also known as Neu5Ac2en, is neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the cleavage of sialic acid residues from glycoconjugates, a process that is essential for the life cycle of many pathogens, including influenza viruses .
Mode of Action
Neu5Ac2en acts as a potent inhibitor of neuraminidase . It shows inhibitory activities against human neuraminidase enzymes with IC50 values of 143, 43, 61, and 74 μM for NEU1, NEU2, NEU3, and NEU4, respectively . It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog .
Biochemical Pathways
By inhibiting neuraminidase, Neu5Ac2en disrupts the sialylation-desialylation cycles that are critical for the life cycle of many pathogens . This disruption can prevent the release of progeny viruses from infected cells, thereby halting the spread of infection .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body .
Result of Action
The inhibition of neuraminidase by Neu5Ac2en can lead to the attenuation of infections caused by neuraminidase-dependent pathogens . For example, it has been shown to have anti-influenza virus activity .
Action Environment
The action, efficacy, and stability of Neu5Ac2en can be influenced by various environmental factors. For instance, its solubility and stability might be affected by the pH and temperature of its environment . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJZWSZQKHCIP-UFGQHTETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179682 | |
| Record name | 2-Deoxy-2,3-dehydro-N-acetylneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24967-27-9 | |
| Record name | 2-Deoxy-2,3-dehydro-N-acetylneuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24967-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deoxy-2,3-dehydro-N-acetylneuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024967279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-deoxy-2,3-dehydro-N-acetylneuraminic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Deoxy-2,3-dehydro-N-acetylneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DEOXY-2,3-DEHYDRO-N-ACETYLNEURAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR7675ZK8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DANA acts as a potent competitive inhibitor of neuraminidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids. [, , ] By binding to the enzyme's active site, DANA prevents the natural substrate, sialic acid, from binding and being cleaved. [, ] This inhibition disrupts various biological processes that rely on neuraminidase activity, such as viral replication, bacterial adhesion, and cellular signaling. [, , ] Notably, DANA's inhibitory action on influenza neuraminidase makes it a crucial compound for developing anti-influenza drugs. []
ANone: While the provided research papers focus on the biological activity and applications of DANA, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, further investigation into analytical chemistry resources is recommended.
A: DANA serves as a valuable tool in studying neuraminidase activity and exploring its role in various biological processes. [] Researchers have employed DANA to investigate the mechanisms of influenza virus infection, [] the role of sialic acids in cell signaling, [] and the potential of neuraminidase inhibitors as therapeutic agents. [] Its use in enzyme inhibition assays provides valuable insights into the binding kinetics of neuraminidase inhibitors and the emergence of drug resistance. []
A: Yes, the development of potent influenza neuraminidase inhibitors like zanamivir and oseltamivir stemmed from SAR studies based on DANA. [] These studies revealed that modifications to the DANA structure could significantly enhance its binding affinity to neuraminidase and improve its pharmacological properties. [] For example, the addition of specific side chains to the DANA scaffold led to the development of inhibitors with increased potency and prolonged duration of action. []
A: While the provided texts don't offer a direct comparison of DANA's efficacy to other inhibitors, they highlight its role as a foundational compound for developing more potent analogs like zanamivir. [] These next-generation inhibitors, designed based on DANA's structure and binding properties, have demonstrated significant antiviral efficacy against influenza virus in both laboratory settings and animal models. []
A: Yes, the emergence of influenza virus strains resistant to neuraminidase inhibitors, including DANA analogs, is a concern. [] These resistant strains often harbor mutations in the neuraminidase gene, leading to structural changes in the enzyme's active site. [] These mutations can reduce the binding affinity of inhibitors, rendering them less effective in blocking viral replication.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



